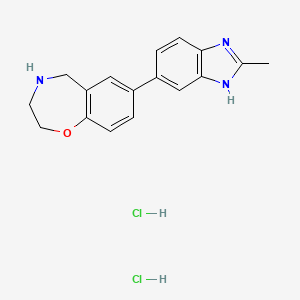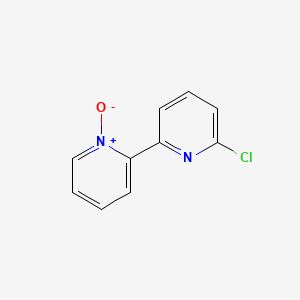
5-Benzothiazoleacetic acid, 2-(4-dimethylaminophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Benzothiazoleacetic acid, 2-(4-dimethylaminophenyl)- is a chemical compound with the molecular formula C17H16N2O2S. It is known for its unique structure, which includes a benzothiazole ring fused with an acetic acid moiety and a dimethylaminophenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzothiazoleacetic acid, 2-(4-dimethylaminophenyl)- typically involves the condensation of 2-aminobenzenethiol with 4-dimethylaminobenzaldehyde, followed by cyclization and subsequent acetic acid addition. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions
5-Benzothiazoleacetic acid, 2-(4-dimethylaminophenyl)- undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted analogs. These products can have varied applications depending on their chemical properties .
Applications De Recherche Scientifique
5-Benzothiazoleacetic acid, 2-(4-dimethylaminophenyl)- has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5-Benzothiazoleacetic acid, 2-(4-dimethylaminophenyl)- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with cellular enzymes and receptors, leading to the modulation of various biochemical pathways. The compound’s effects are often mediated through its ability to form complexes with metal ions or to undergo redox reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other benzothiazole derivatives, such as:
- 2-(4-Dimethylaminophenyl)benzothiazole
- 2-(4-Methylphenyl)benzothiazole
- 2-(4-Chlorophenyl)benzothiazole
Uniqueness
What sets 5-Benzothiazoleacetic acid, 2-(4-dimethylaminophenyl)- apart from these similar compounds is its unique combination of the benzothiazole ring with the acetic acid moiety and the dimethylaminophenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
36774-73-9 |
|---|---|
Formule moléculaire |
C17H16N2O2S |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
2-[2-[4-(dimethylamino)phenyl]-1,3-benzothiazol-5-yl]acetic acid |
InChI |
InChI=1S/C17H16N2O2S/c1-19(2)13-6-4-12(5-7-13)17-18-14-9-11(10-16(20)21)3-8-15(14)22-17/h3-9H,10H2,1-2H3,(H,20,21) |
Clé InChI |
BIRDTWYHBGEPKA-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C2=NC3=C(S2)C=CC(=C3)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



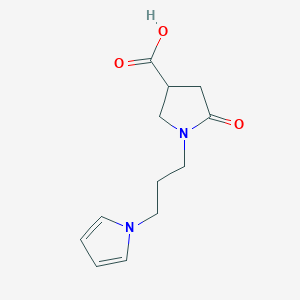
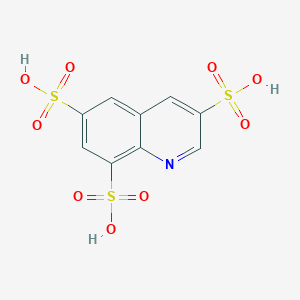

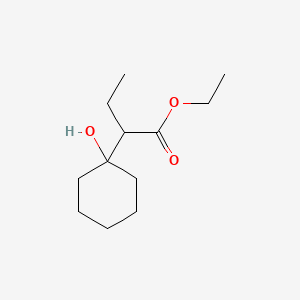
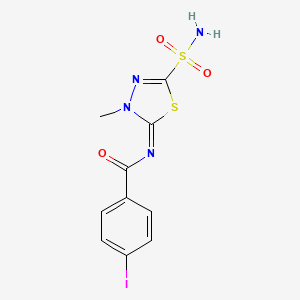

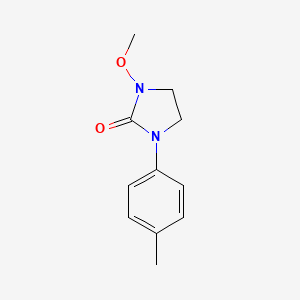
![5-[(4-Chlorophenyl)sulfanyl]quinazoline-2,4-Diamine](/img/structure/B13956229.png)
